N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a dimethylamino group, a nitrofuran moiety, and a hydrazinecarbonyl group
Preparation Methods
The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include dimethylamine, nitrofuran derivatives, and hydrazinecarboxylate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation states, which can alter the compound’s reactivity and properties.
Reduction: The nitro group can be reduced to an amine, which can further react with other functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Scientific Research Applications
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s hydrazinecarbonyl group can also form covalent bonds with nucleophilic sites in proteins, inhibiting their function and contributing to its biological activity.
Comparison with Similar Compounds
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: This compound has a thiophene ring instead of a furan ring, which can affect its chemical reactivity and biological activity.
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROBENZENE-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: This compound has a benzene ring instead of a furan ring, which can influence its stability and interaction with biological targets.
Properties
Molecular Formula |
C23H21N5O5 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H21N5O5/c1-27(2)18-10-8-16(9-11-18)14-20(25-22(29)17-6-4-3-5-7-17)23(30)26-24-15-19-12-13-21(33-19)28(31)32/h3-15H,1-2H3,(H,25,29)(H,26,30)/b20-14-,24-15+ |
InChI Key |
VYNJYCLQKIGURU-WRHQLWEMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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